molecular formula C41H63NO14 B190313 protovératrine A CAS No. 143-57-7

protovératrine A

Numéro de catalogue: B190313
Numéro CAS: 143-57-7
Poids moléculaire: 793.9 g/mol
Clé InChI: HYTGGNIMZXFORS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La protovératrine A est un alcaloïde stéroïdien naturel que l’on trouve dans les espèces de Veratrum, en particulier Veratrum album. Elle est connue pour ses puissantes activités biologiques, notamment ses effets sur le système cardiovasculaire. La this compound a été utilisée historiquement en médecine pour ses propriétés hypotensives, ce qui en fait un composé d’un intérêt significatif en pharmacologie et en toxicologie .

Applications De Recherche Scientifique

Protoveratrine A has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of detection and quantification methods.

    Biology: Protoveratrine A is studied for its effects on cellular processes and its potential as a tool in cell biology research.

    Medicine: Historically used as an antihypertensive agent, protoveratrine A is now being investigated for its potential therapeutic applications in treating cardiovascular diseases and certain types of cancer.

    Industry: Protoveratrine A is used in the development of insecticides due to its toxic properties

Mécanisme D'action

La protovératrine A exerce ses effets principalement par l’inhibition des canaux sodiques dans les cellules cardiaques. En se liant à ces canaux, elle perturbe le flux normal des ions sodium, ce qui entraîne une diminution du rythme cardiaque et de la pression artérielle. Ce mécanisme est responsable de ses effets hypotenseurs et de sa cardiotoxicité potentielle à des doses plus élevées .

Safety and Hazards

Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Jervine, Protoveratrine A, and Protoveratrine B contribute to cardiotoxicity via cardiac sodium channel NaV1.5 inhibition. These data are confirmed by the clinical study .

Analyse Biochimique

Biochemical Properties

Protoveratrine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cardiac sodium channel NaV1.5, where Protoveratrine A acts as an inhibitor . This interaction is significant as it influences the ion exchange across the cardiac cells, leading to its cardiotoxic effects. Additionally, Protoveratrine A has been shown to affect the efflux of potassium ions from muscle and nerve cells, further highlighting its role in ion transport and cellular excitability .

Cellular Effects

Protoveratrine A exerts profound effects on various cell types and cellular processes. In muscle and nerve cells, it increases the uptake of potassium ions and the release of calcium ions, which are critical for muscle contraction and nerve transmission . In cardiac cells, Protoveratrine A’s inhibition of the NaV1.5 channel leads to altered cardiac rhythms and potential bradycardia . Furthermore, Protoveratrine A has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall pharmacological profile.

Molecular Mechanism

At the molecular level, Protoveratrine A exerts its effects primarily through its interaction with ion channels and enzymes. By binding to the NaV1.5 cardiac sodium channel, Protoveratrine A inhibits the flow of sodium ions, which is essential for the generation and propagation of action potentials in cardiac cells . This inhibition leads to a decrease in cardiac excitability and can result in bradycardia and other cardiac dysfunctions. Additionally, Protoveratrine A’s interaction with potassium and calcium ion channels further modulates cellular excitability and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protoveratrine A have been observed to change over time. Studies have shown that Protoveratrine A remains stable in plasma for up to six months when stored at -80°C . Its effects on cellular function can vary over time. For instance, prolonged exposure to Protoveratrine A can lead to sustained inhibition of ion channels, resulting in long-term alterations in cellular excitability and function . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Dosage Effects in Animal Models

The effects of Protoveratrine A vary significantly with different dosages in animal models. At lower doses, Protoveratrine A has been shown to increase the sleep apnea index in Sprague-Dawley rats, indicating its impact on respiratory function . Higher doses, however, can lead to severe cardiotoxic effects, including bradycardia and hypotension . These dosage-dependent effects are critical for determining the therapeutic window and potential toxicity of Protoveratrine A.

Metabolic Pathways

Protoveratrine A is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation processes . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of Protoveratrine A. These metabolic processes are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, Protoveratrine A is transported and distributed through various mechanisms. It interacts with transport proteins and binding proteins that facilitate its movement across cellular membranes . In the brain, Protoveratrine A has been shown to inhibit the active transport of L-DOPA, indicating its potential impact on neurotransmitter regulation . Additionally, Protoveratrine A’s distribution within tissues is influenced by its binding affinity to specific cellular components, affecting its localization and accumulation.

Subcellular Localization

Protoveratrine A’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various ion channels and enzymes . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments. Understanding Protoveratrine A’s subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la protovératrine A implique des réactions organiques complexes en raison de sa structure complexe. Typiquement, la voie de synthèse comprend plusieurs étapes telles que l’estérification, la cyclisation et les modifications de groupe fonctionnel. Les conditions de réaction nécessitent souvent des catalyseurs spécifiques, des températures contrôlées et des niveaux de pH précis pour assurer la formation correcte du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound est généralement réalisée par extraction à partir de sources naturelles, en particulier des racines et des rhizomes des espèces de Veratrum. Le processus d’extraction implique une extraction par solvant suivie d’étapes de purification telles que la chromatographie pour isoler la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La protovératrine A subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et de l’aluminium, et divers acides et bases pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher des réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound dépendent du type de réaction. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés. Les réactions de substitution peuvent conduire à une variété d’analogues avec différents groupes fonctionnels .

Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique :

    Chimie : Elle est utilisée comme composé de référence en chimie analytique pour le développement de méthodes de détection et de quantification.

    Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires et son potentiel comme outil de recherche en biologie cellulaire.

    Médecine : Historiquement utilisée comme agent antihypertenseur, la this compound fait maintenant l’objet d’investigations pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires et de certains types de cancer.

    Industrie : La this compound est utilisée dans le développement d’insecticides en raison de ses propriétés toxiques

Comparaison Avec Des Composés Similaires

La protovératrine A fait partie d’un groupe d’alcaloïdes présents dans les espèces de Veratrum, notamment la protovératrine B, la jervine et la vératramine. Comparée à ces composés, la this compound est unique en raison de sa structure spécifique et de son activité biologique puissante. La protovératrine B, par exemple, est également un puissant agent hypotenseur mais possède une structure moléculaire différente et un profil pharmacologique légèrement différent .

Liste de composés similaires

Propriétés

IUPAC Name

[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGGNIMZXFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861817
Record name 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
protoveratrine A
Reactant of Route 2
protoveratrine A
Reactant of Route 3
protoveratrine A
Reactant of Route 4
protoveratrine A
Reactant of Route 5
protoveratrine A
Reactant of Route 6
protoveratrine A
Customer
Q & A

Q1: What is the primary mechanism of action of Protoveratrine A?

A1: Protoveratrine A primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.

Q2: How does Protoveratrine A's interaction with sodium channels affect nerve and muscle cells?

A2: The prolonged depolarization caused by Protoveratrine A leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.

Q3: Protoveratrine A is known to induce bradycardia. How does this occur?

A3: Protoveratrine A stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by Protoveratrine A.

Q4: Does Protoveratrine A directly affect blood vessels to lower blood pressure?

A4: While Protoveratrine A can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.

Q5: What is the role of the hypothalamus in Protoveratrine A's hypotensive effect?

A5: Research indicates that an intact and excitable hypothalamus is crucial for Protoveratrine A to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes Protoveratrine A-induced hypotension.

Q6: Protoveratrine A can induce the release of various neurotransmitters. Can you elaborate on this?

A6: Protoveratrine A, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].

Q7: What is the molecular formula and weight of Protoveratrine A?

A7: Protoveratrine A has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.

Q8: How do structural modifications to Protoveratrine A affect its hypotensive potency?

A9: Research suggests that modifications to the ester group at the C3 position of Protoveratrine A can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.

Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?

A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for Protoveratrine A's pharmacological profile.

Q10: What are the known toxic effects of Protoveratrine A?

A11: Protoveratrine A can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.

Q11: Is there a difference in toxicity between Protoveratrine A and other Veratrum alkaloids?

A12: Yes, Protoveratrine A demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, Protoveratrine A is more potent in inducing bradycardia and hypotension than Veratridine.

Q12: What analytical techniques are commonly used to identify and quantify Protoveratrine A?

A12: Common methods for analyzing Protoveratrine A include:

  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of Protoveratrine A in biological samples [, ].
  • High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying Protoveratrine A, especially when analyzing formulations like Veratrum aqua [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.